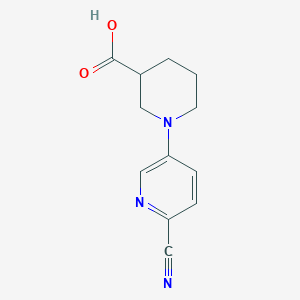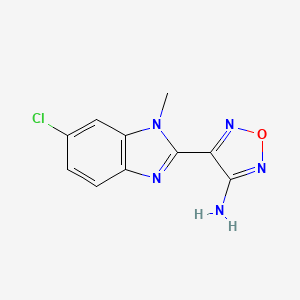
1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid, also known as CPPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CPPC has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
作用機序
1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid acts as an antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid binds to the receptor and blocks its activation by glutamate, which is the primary neurotransmitter involved in NMDA receptor activation. By blocking NMDA receptor activation, 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid can prevent excitotoxicity and reduce neuronal damage in various neurological disorders.
Biochemical and Physiological Effects:
1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid has been shown to have neuroprotective effects in various animal models of neurological disorders, including Alzheimer's disease, stroke, and traumatic brain injury. 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid has been found to reduce neuronal damage, improve cognitive function, and increase synaptic plasticity in these models. 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
実験室実験の利点と制限
1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid has several advantages for lab experiments, including its high affinity for the NMDA receptor, its ability to cross the blood-brain barrier, and its neuroprotective properties. However, 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid, including the development of more efficient synthesis methods, the optimization of 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid's pharmacokinetic properties, and the exploration of its potential applications in other areas of scientific research. 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid has shown promise as a treatment for various neurological disorders, and further research is needed to fully understand its mechanism of action and therapeutic potential. Additionally, the development of 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid analogs with improved pharmacokinetic properties may lead to the discovery of new treatments for neurological disorders.
合成法
1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid can be synthesized using various methods, including the reaction between 3-cyanopyridine and 3-piperidone followed by the addition of a carboxylic acid. Another method involves the reaction between 3-cyanopyridine and 3-piperidone with chloroacetyl chloride, followed by the addition of a carboxylic acid. The synthesis of 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid is a multistep process that requires careful control of reaction conditions to ensure high yield and purity.
科学的研究の応用
1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid has been studied for its potential applications in various areas of scientific research, including medicinal chemistry, drug discovery, and neuroscience. 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid has been found to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in memory and learning. 1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid has also been shown to have potential as a treatment for Alzheimer's disease, stroke, and traumatic brain injury.
特性
IUPAC Name |
1-(6-cyanopyridin-3-yl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c13-6-10-3-4-11(7-14-10)15-5-1-2-9(8-15)12(16)17/h3-4,7,9H,1-2,5,8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKRLDWRVORDSHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CN=C(C=C2)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Cyanopyridin-3-yl)piperidine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[[(7-Chloro-1,3-benzodioxole-5-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647020.png)
![1-[[(4-Methylpyrimidin-2-yl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647031.png)
![1-[[(1,3-Dimethylthieno[2,3-c]pyrazole-5-carbonyl)amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B6647032.png)
![2-[4-[[(5-Ethyl-4-methylthiophene-2-carbonyl)amino]methyl]triazol-1-yl]acetic acid](/img/structure/B6647053.png)
![2-[2-[[Methyl-[(2-methylfuran-3-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647064.png)
![2-[4-(aminomethyl)triazol-1-yl]-N-[(1-hydroxycyclohexyl)methyl]acetamide](/img/structure/B6647066.png)
![2-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)phenyl]acetic acid](/img/structure/B6647071.png)
![2-[2-[[Methyl-[(5-methylfuran-2-yl)methyl]amino]methyl]phenyl]acetic acid](/img/structure/B6647081.png)

![7-[[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]methyl]-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6647096.png)
![[4-(Aminomethyl)-2-methylpyrrolidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B6647111.png)
![4-[2-[2-(4-Methylcyclohexyl)ethylamino]propyl]phenol](/img/structure/B6647113.png)
![6-chloro-8-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B6647116.png)
![5-[(7-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-methylpiperidin-2-one](/img/structure/B6647126.png)